Cas no 122156-02-9 ((E)-form-1-Propenyl-2-propenyl disulfide,)

(E)-form-1-Propenyl-2-propenyl disulfide, structure
122156-02-9 structure
Nome del prodotto:(E)-form-1-Propenyl-2-propenyl disulfide,
Numero CAS:122156-02-9
MF:C6H10S2
MW:146.274
CID:2071366
PubChem ID:5352855

(E)-form-1-Propenyl-2-propenyl disulfide, Proprietà chimiche e fisiche

Nomi e identificatori

    • (E)-form-1-Propenyl-2-propenyl disulfide,
    • 1-Propenyl-2-propenyl disulfide
    • 3-[(1Z)-prop-1-en-1-yldisulfanyl]prop-1-ene
    • (Z)-1-Propenyl 2-propenyl disulfide
    • allyl cis-1-propenyl disulfide
    • Disulfide, (1Z)-1-propenyl 2-propenyl
    • (Z)-1-(prop-2-enyldisulanyl)prop-1-ene
    • Disulfide, 1-propenyl 2-propenyl, (Z)-
    • Allyl (Z)-1-Propenyl disulfide
    • allyl (z)-prop-1-enyl-disulfide
    • CHEBI:173609
    • Disulfide, (Z)-1-propenyl, 2-propenyl
    • Disulfide, (1Z)-1-propen-1-yl 2-propen-1-yl
    • SCHEMBL6130004
    • KBXOGESWPIVMNJ-XQRVVYSFSA-N
    • (Z)-1-Allyl-2-(prop-1-en-1-yl)disulfane
    • (E)-1-Propenyl 2-propenyl disulfide
    • Disulfide, (1E)-1-propen-1-yl 2-propen-1-yl
    • KBXOGESWPIVMNJ-GQCTYLIASA-N
    • Allyl (E)-1-Propenyl disulfide
    • allyl (e)-prop-1-enyl-disulfide
    • Allyl prop-1-enyl disulfide
    • allyl propenyl disulfide
    • D5HZ9XV5EI
    • UNII-D5HZ9XV5EI
    • (E)-1-propenyl allyl disulfide
    • allyl 1-propenyl disulfide
    • 122156-02-9
    • 1-Propenyl 2-propenyl disulfide
    • (E)-2-Propenyl-1-propenyl disulfide
    • 2-Propenyl 1-propenyl disulfide
    • Disulfide, 1-propenyl 2-propenyl
    • Tetrahydro-2-furanylmethyl 3-(trifluoromethyl)benzoate
    • allyl trans-1-propenyl disulfide
    • Fema No. 4823
    • DTXSID401294515
    • Disulfide, (1E)-1-propenyl 2-propenyl
    • Disulfide, allyl propenyl
    • 33368-82-0
    • (E)-1-Allyl-2-(prop-1-en-1-yl)disulfane
    • Disulfide,1-propenyl 2-propenyl
    • Disulfide, 1-propenyl 2-propenyl, (E)-
    • Inchi: InChI=1S/C6H10S2/c1-3-5-7-8-6-4-2/h3-4,6H,1,5H2,2H3/b6-4+
    • Chiave InChI: KBXOGESWPIVMNJ-GQCTYLIASA-N
    • Sorrisi: CC=CSSCC=C

Proprietà calcolate

  • Massa esatta: 146.02239267g/mol
  • Massa monoisotopica: 146.02239267g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 2
  • Conta atomi pesanti: 8
  • Conta legami ruotabili: 4
  • Complessità: 76.6
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 1
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 2.3
  • Superficie polare topologica: 50.6Ų
Fornitori consigliati
Baoji Haoxiang Bio-technology Co.Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Amadis Chemical Company Limited
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Amadis Chemical Company Limited
Synrise Material Co. Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Synrise Material Co. Ltd.